Cas no 2228569-24-0 (5-bromo-2-chloropyridin-3-yl sulfamate)

5-bromo-2-chloropyridin-3-yl sulfamate Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-chloropyridin-3-yl sulfamate
- 2228569-24-0
- EN300-2005197
-
- Inchi: 1S/C5H4BrClN2O3S/c6-3-1-4(5(7)9-2-3)12-13(8,10)11/h1-2H,(H2,8,10,11)
- InChI Key: ATNZOVWXBGMNEQ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)OS(N)(=O)=O)Cl
Computed Properties
- Exact Mass: 285.88145g/mol
- Monoisotopic Mass: 285.88145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 90.7Ų
5-bromo-2-chloropyridin-3-yl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2005197-10.0g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 10g |
$5283.0 | 2023-05-23 | ||
Enamine | EN300-2005197-0.5g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 0.5g |
$1180.0 | 2023-09-16 | ||
Enamine | EN300-2005197-1g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 1g |
$1229.0 | 2023-09-16 | ||
Enamine | EN300-2005197-5.0g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 5g |
$3562.0 | 2023-05-23 | ||
Enamine | EN300-2005197-0.1g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 0.1g |
$1081.0 | 2023-09-16 | ||
Enamine | EN300-2005197-0.25g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 0.25g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-2005197-5g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 5g |
$3562.0 | 2023-09-16 | ||
Enamine | EN300-2005197-1.0g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 1g |
$1229.0 | 2023-05-23 | ||
Enamine | EN300-2005197-2.5g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 2.5g |
$2408.0 | 2023-09-16 | ||
Enamine | EN300-2005197-0.05g |
5-bromo-2-chloropyridin-3-yl sulfamate |
2228569-24-0 | 0.05g |
$1032.0 | 2023-09-16 |
5-bromo-2-chloropyridin-3-yl sulfamate Related Literature
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on 5-bromo-2-chloropyridin-3-yl sulfamate
5-Bromo-2-chloropyridin-3-yl Sulfamate (CAS No. 2228569-24-0): A Comprehensive Overview
5-Bromo-2-chloropyridin-3-yl sulfamate (CAS No. 2228569-24-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfamate derivative of pyridine exhibits unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. The presence of both bromine and chlorine substituents on the pyridine ring enhances its reactivity, allowing for diverse functionalization in drug discovery pipelines.
The molecular structure of 5-bromo-2-chloro-3-sulfamoylpyridine features a sulfamate group at the 3-position, which contributes to its potential as a pharmacophore in medicinal chemistry. Recent studies suggest this scaffold may interact with various biological targets, particularly in neurological applications. Researchers are investigating its role as a potential modulator of enzymatic activity, with particular interest in its sulfamoyl moiety's ability to mimic natural substrates.
From a synthetic chemistry perspective, 5-bromo-2-chloropyridine-3-sulfamate serves as a versatile building block for cross-coupling reactions. The bromine at position 5 readily participates in palladium-catalyzed couplings, while the chlorine at position 2 offers selective reactivity for nucleophilic aromatic substitution. This dual functionality makes it particularly valuable for constructing complex molecular architectures in drug development programs.
In material science applications, derivatives of 5-bromo-2-chloropyridin-3-yl sulfamate have shown promise as precursors for functional materials. The electron-withdrawing nature of the sulfamate group combined with the halogen substituents creates interesting electronic properties that may be exploited in organic electronics. Current research explores its potential in designing novel semiconductors and charge transport materials.
The stability profile of CAS 2228569-24-0 makes it suitable for various industrial applications. Under standard conditions, this compound demonstrates good thermal stability and moderate solubility in common organic solvents. These physicochemical properties contribute to its handling characteristics in laboratory and production settings, though proper storage conditions are recommended to maintain its integrity over extended periods.
Analytical characterization of 5-bromo-2-chloro-3-sulfamoylpyridine typically involves advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, while mass spectrometry confirms the molecular ion peak consistent with its theoretical mass. High-performance liquid chromatography (HPLC) methods have been developed to assess its purity, crucial for pharmaceutical applications where stringent quality control is required.
Recent patent literature indicates growing interest in 5-bromo-2-chloropyridin-3-yl sulfamate derivatives as potential therapeutic agents. Several applications describe its incorporation into molecules targeting specific biological pathways. The compound's ability to serve as a hydrogen bond donor and acceptor through its sulfamoyl group makes it particularly attractive for designing inhibitors of various enzymes involved in disease processes.
Environmental considerations for CAS 2228569-24-0 have been addressed through biodegradation studies. While the compound shows moderate persistence in environmental matrices, advanced oxidation processes have demonstrated effectiveness in its degradation. These findings inform proper handling and disposal protocols to minimize ecological impact during research and manufacturing processes.
The global market for pyridine sulfamate derivatives including 5-bromo-2-chloropyridin-3-yl sulfamate has shown steady growth, driven by increasing demand from the pharmaceutical sector. Market analysts project continued expansion as more applications emerge in drug discovery and specialty chemical production. Current pricing trends reflect its status as a high-value intermediate with specialized applications.
Quality specifications for 5-bromo-2-chloro-3-sulfamoylpyridine typically require ≥98% purity for research applications, with higher grades available for pharmaceutical use. Reputable suppliers provide comprehensive analytical data including HPLC chromatograms, NMR spectra, and certificates of analysis to ensure batch-to-batch consistency. These quality measures are critical for researchers requiring reproducible results in their synthetic work.
Future research directions for 5-bromo-2-chloropyridin-3-yl sulfamate may explore its potential in targeted drug delivery systems. The sulfamoyl group's ability to participate in hydrogen bonding networks could be exploited to enhance drug solubility or modify release profiles. Additionally, its halogen substituents offer opportunities for further derivatization through modern synthetic methodologies.
Safety considerations for handling CAS 2228569-24-0 include standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment is recommended when working with this compound. Material safety data sheets provide detailed handling instructions, including recommendations for ventilation and first aid measures in case of accidental exposure.
Comparative studies of 5-bromo-2-chloro-3-sulfamoylpyridine with related sulfamoylpyridines reveal interesting structure-activity relationships. The specific positioning of halogens in this derivative appears to influence both its reactivity and potential biological activity. These findings contribute to the growing understanding of structure-property relationships in medicinal chemistry.
Synthetic methodologies for producing 5-bromo-2-chloropyridin-3-yl sulfamate continue to evolve, with recent developments focusing on greener chemistry approaches. Catalytic methods and solvent optimization strategies aim to improve the sustainability of its production while maintaining high yields and purity. These advancements align with the pharmaceutical industry's increasing emphasis on environmentally conscious manufacturing practices.
In conclusion, 5-bromo-2-chloropyridin-3-yl sulfamate (CAS No. 2228569-24-0) represents a valuable chemical entity with diverse applications in pharmaceutical research and specialty chemical synthesis. Its unique combination of halogen substituents and sulfamoyl functionality provides a versatile platform for molecular design. As research continues to uncover new applications for this compound, its importance in medicinal chemistry and materials science is likely to grow significantly in the coming years.
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